N-(Tert-butyl)-3-methylbenzamide chemical properties and structure
N-(Tert-butyl)-3-methylbenzamide chemical properties and structure
An In-depth Technical Guide: N-(Tert-butyl)-3-methylbenzamide: Chemical Properties, Structure, and Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of N-(tert-butyl)-3-methylbenzamide, a substituted aromatic amide. The document delineates its molecular structure, details its physicochemical and spectroscopic properties, and presents robust protocols for its synthesis. By integrating foundational chemical principles with advanced synthetic methodologies, this guide serves as an essential resource for researchers in medicinal chemistry, materials science, and drug development. The discussion emphasizes the causality behind experimental design and characterization techniques, providing a framework for the practical application and further investigation of this compound.
Molecular Identity and Structural Elucidation
N-(tert-butyl)-3-methylbenzamide belongs to the class of N-substituted secondary benzamides. Its structure is characterized by a central benzoyl group, a methyl substituent at the meta-position (C3) of the aromatic ring, and a sterically demanding tert-butyl group attached to the amide nitrogen.
1.1. Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(tert-butyl)-3-methylbenzamide |
| Synonyms | N-tert-butyl-m-toluamide |
| CAS Number | 42498-33-9[1] |
| Molecular Formula | C₁₂H₁₇NO[2] |
| Molecular Weight | 191.27 g/mol [2] |
| InChIKey | BHVOUXZTZXPBQA-UHFFFAOYSA-N[2] |
1.2. Molecular Structure
The molecule's architecture combines a planar, rigid aromatic core with a bulky, flexible aliphatic group. The amide linkage introduces planarity due to resonance, which can influence conformational preferences and intermolecular interactions. The tert-butyl group provides significant steric hindrance around the N-H bond, which can impact its reactivity and hydrogen bonding capability. The meta-position of the methyl group electronically influences the aromatic ring through weak inductive effects and hyperconjugation.
Caption: 2D structure of N-(tert-butyl)-3-methylbenzamide.
Physicochemical Properties
The physical properties of the compound are dictated by its hybrid structure. The aromatic ring and amide group allow for potential π-stacking and hydrogen bonding, while the alkyl groups contribute to its lipophilicity.
| Property | Value / Description | Source / Rationale |
| Physical State | Expected to be a white to off-white crystalline solid at room temperature. | Based on analogous compounds like N-tert-butylbenzamide.[3] |
| Melting Point | Not experimentally reported in available literature. Predicted to be in the range of 110-140 °C. | Rationale: N-(tert-butyl)benzamide melts at 134–135 °C[3]; the addition of a methyl group may slightly alter crystal packing and melting point. |
| Boiling Point | Not experimentally reported. Predicted to be >300 °C at atmospheric pressure. | Based on predictions for similar structures.[4] High value is due to the relatively high molecular weight and potential for intermolecular hydrogen bonding. |
| Solubility | Expected to have low solubility in water and high solubility in organic solvents like ethanol, acetone, and dichloromethane. | Rationale: The large nonpolar surface area (tert-butyl and tolyl groups) dominates over the polar amide group, favoring nonpolar solvents. |
| Density | Predicted to be ~0.99 g/cm³. | Based on predictions for N-tert-butylbenzamide.[4] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous confirmation of the compound's identity and purity. The following data are based on established principles and published data for structurally related molecules.[5]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, 400 MHz, CDCl₃):
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δ 7.5-7.7 ppm (m, 2H): Aromatic protons ortho to the amide and ortho to the methyl group.
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δ 7.3-7.4 ppm (m, 2H): Remaining aromatic protons.
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δ 5.9-6.1 ppm (br s, 1H): Amide N-H proton. The broadness is due to quadrupolar relaxation and potential hydrogen exchange.
-
δ 2.41 ppm (s, 3H): Methyl (Ar-CH₃) protons.
-
δ 1.47 ppm (s, 9H): tert-butyl (C(CH₃)₃) protons. The singlet is characteristic of the nine equivalent protons.
-
-
¹³C NMR (Experimental, CDCl₃): [5]
-
δ 167.1 ppm: Amide carbonyl (C=O).
-
δ 138.3, 136.0 ppm: Aromatic quaternary carbons (C-C=O and C-CH₃).
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δ 131.7, 128.3, 127.5, 123.6 ppm: Aromatic CH carbons.
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δ 51.5 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).
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δ 28.9 ppm: Methyl carbons of the tert-butyl group (C(CH₃)₃).
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δ 21.3 ppm: Aromatic methyl carbon (Ar-CH₃).
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3.2. Infrared (IR) Spectroscopy
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~3330 cm⁻¹ (sharp, medium): N-H stretching vibration, characteristic of a secondary amide.
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~3050 cm⁻¹ (weak): Aromatic C-H stretching.
-
~2970 cm⁻¹ (strong): Aliphatic C-H stretching from the tert-butyl and methyl groups.
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~1645 cm⁻¹ (strong): Amide I band (C=O stretching), a key diagnostic peak.
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~1540 cm⁻¹ (strong): Amide II band (N-H bending coupled with C-N stretching).
3.3. Mass Spectrometry (MS)
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Molecular Ion (M⁺•): m/z = 191.
-
Key Fragmentation Pathways:
-
m/z 176 ([M-15]⁺): Loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. This is often a significant peak.
-
m/z 119 ([M-72]⁺): Loss of isobutylene via McLafferty-type rearrangement or direct cleavage, resulting in the 3-methylbenzamide cation.
-
m/z 119 ([C₈H₇O]⁺): Alpha-cleavage of the tert-butyl group, forming the 3-methylbenzoyl (toluoyl) cation. This is often the base peak for N-tert-butyl benzamides.[2]
-
m/z 57 ([C₄H₉]⁺): The tert-butyl cation, a very stable fragment.
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Synthesis and Reactivity
The synthesis of N-(tert-butyl)-3-methylbenzamide can be achieved through several reliable methods. The choice of method often depends on the available starting materials, scale, and desired purity.
4.1. Synthetic Protocols
Protocol A: Acylation via Acid Chloride
This is the most traditional and robust method, involving the nucleophilic acyl substitution of a reactive acid chloride with an amine.
Rationale: 3-Methylbenzoyl chloride is a highly electrophilic species that reacts readily with the nucleophilic tert-butylamine. A non-nucleophilic base, such as triethylamine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Caption: Workflow for the synthesis via acid chloride acylation.
Protocol B: Copper-Catalyzed Ritter-Type Reaction
This modern approach offers a more convergent and atom-economical synthesis directly from a nitrile.[5]
Rationale: In this Ritter-type reaction, di-tert-butyl dicarbonate ((Boc)₂O) serves as a source of the tert-butyl cation under catalytic conditions. The Cu(OTf)₂ catalyst facilitates the generation of this electrophile, which is then trapped by the nitrile nitrogen. The resulting nitrilium ion is subsequently hydrolyzed during workup or by trace water to yield the final amide. This method avoids the need to prepare a moisture-sensitive acid chloride.
Step-by-Step Methodology: [5]
-
To a reaction vial, add 3-methylbenzonitrile (1.0 equivalent), di-tert-butyl dicarbonate (1.5 equivalents), and Copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 5 mol%).
-
Stir the mixture at room temperature under solvent-free conditions for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, dissolve the reaction mixture in ethyl acetate.
-
Wash the organic solution with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure amide.
4.2. Chemical Reactivity
-
Amide Hydrolysis: The amide bond is exceptionally stable but can be cleaved under forcing acidic (e.g., refluxing 6M HCl) or basic (e.g., refluxing 6M NaOH) conditions to yield 3-methylbenzoic acid and tert-butylamine. The steric bulk of the tert-butyl group may slow the rate of hydrolysis compared to less hindered amides.
-
Reduction: The amide can be reduced to the corresponding amine, N-tert-butyl-3-methylbenzylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution (e.g., nitration, halogenation). The existing methyl and amide groups are ortho-, para-directing. However, the directing effects are competitive, and substitution patterns can be complex.
Applications and Research Context
While specific applications for N-(tert-butyl)-3-methylbenzamide are not widely documented, its structural motifs are of significant interest to the scientific community.
-
Medicinal Chemistry: The benzamide scaffold is a privileged structure found in numerous FDA-approved drugs. The N-tert-butyl group is often incorporated to increase lipophilicity, enhance metabolic stability by preventing N-dealkylation, and modulate binding to biological targets.
-
Agrochemicals: Similar N-alkylated toluamides, such as DEET (N,N-Diethyl-3-methylbenzamide), are famous as insect repellents.[6] While the biological activity of the N-tert-butyl analog is not established, it represents a logical candidate for screening in such applications.
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Materials Science: Aromatic amides can self-assemble through hydrogen bonding to form ordered supramolecular structures, making them building blocks for gels, liquid crystals, and other functional materials.
Safety and Handling
N-(tert-butyl)-3-methylbenzamide should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for specific hazard information.
References
-
MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138622, N-t-Butylbenzamide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzamide, N-(1,1-dimethylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for a related synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576940, N-tert-Butyl-4-methylbenzamide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]
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ResearchGate. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Available at: [Link]
Sources
- 1. 42498-33-9|N-(tert-Butyl)-3-methylbenzamide|BLD Pharm [bldpharm.com]
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